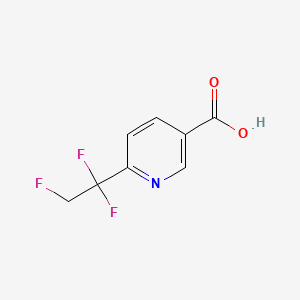![molecular formula C8H4FNO2 B13453637 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H4FNO2 It is a derivative of furo[2,3-c]pyridine, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the fluorination of furo[2,3-c]pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, cyclization, and subsequent functional group transformations. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 7-Fluorofuro[2,3-c]pyridine-2-carboxylic acid.
Reduction: 7-Fluorofuro[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparaison Avec Des Composés Similaires
Pyridine-2-carbaldehyde: Lacks the fluorine atom and has different reactivity and biological properties.
Furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but without the fluorine substitution, leading to different chemical behavior.
7-Chlorofuro[2,3-c]pyridine-2-carbaldehyde: Chlorine substitution instead of fluorine, affecting its reactivity and applications.
Uniqueness: 7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where fluorine’s influence on chemical reactivity and biological activity is desired.
Propriétés
Formule moléculaire |
C8H4FNO2 |
|---|---|
Poids moléculaire |
165.12 g/mol |
Nom IUPAC |
7-fluorofuro[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H |
Clé InChI |
ZAMAFVRGQLCPLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C=C(O2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



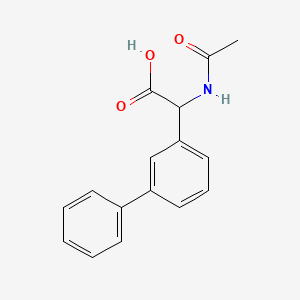
![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
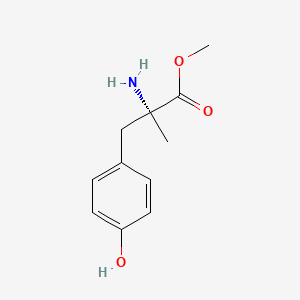
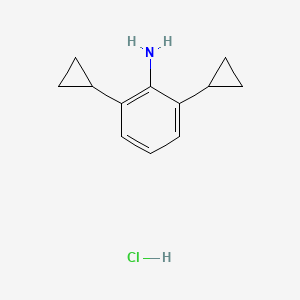

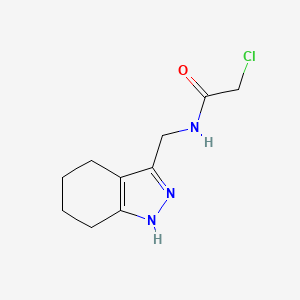
![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
amine dihydrochloride](/img/structure/B13453622.png)
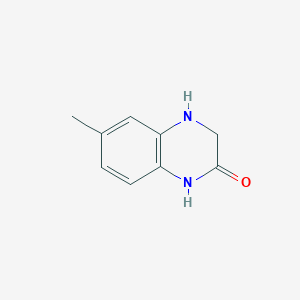
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
